molecular formula C8H13NO2 B12273917 Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 88260-07-5

Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No.: B12273917
CAS No.: 88260-07-5
M. Wt: 155.19 g/mol
InChI Key: HPVCCAYXVXMOOP-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is known for its stability and reactivity, which allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with electrophilic reagents to form addition products .

Common Reagents and Conditions: Common reagents used in reactions with this compound include phenylselenyl bromide and m-chloroperoxybenzoic acid (MCPBA) . These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to proceed efficiently.

Major Products Formed: The major products formed from these reactions can vary depending on the reagents and conditions used. For instance, reaction with MCPBA can yield epoxide products .

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate involves its interaction with various molecular targets and pathways. The specific details of these interactions can depend on the context in which the compound is used. For example, in catalytic reactions, it may act as a ligand that facilitates the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate include other bicyclic structures such as 2-azabicyclo[3.2.1]octane . These compounds share structural similarities but can differ in their reactivity and applications.

Uniqueness: What sets this compound apart is its specific bicyclic structure, which provides unique stability and reactivity. This makes it particularly useful in the synthesis of complex molecules and in the study of reaction mechanisms .

Properties

IUPAC Name

methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVCCAYXVXMOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70527673
Record name Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70527673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88260-07-5
Record name Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88260-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70527673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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